1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine
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Overview
Description
1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system fused with an ethanamine group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Another approach involves the use of Brønsted acidic ionic liquids as catalysts to promote the cyclization reaction, resulting in high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient methods such as the use of heterogeneous catalysts. These catalysts facilitate the condensation of anthranilamide with aldehydes or ketones under reflux conditions, providing a practical and cost-effective route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, dihydroquinazolines, and various functionalized quinazoline derivatives .
Scientific Research Applications
1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor ligand.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can act as a receptor ligand, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Known for its anticancer and anticonvulsant activities.
4(3H)-Quinazolinone: Exhibits anti-inflammatory and antimicrobial properties.
Quinazoline-2,4-dione: Used in the development of antihypertensive and antimalarial drugs.
Uniqueness
1-(3,4-Dihydroquinazolin-2-yl)ethan-1-amine stands out due to its unique ethanamine group, which enhances its versatility in chemical modifications and biological interactions. This structural feature allows for the development of novel derivatives with improved pharmacological profiles .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1,4-dihydroquinazolin-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)10-12-6-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI Key |
GIMMXJVVWMBWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCC2=CC=CC=C2N1)N |
Origin of Product |
United States |
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